Methyl 4-amino-3-(3-methylcyclohexyl)butanoate

Beschreibung

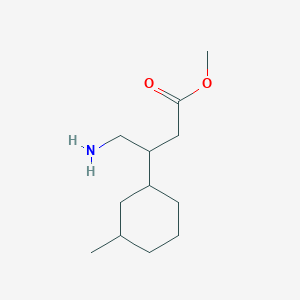

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate is a branched ester featuring a 3-methylcyclohexyl substituent and an amino group at the fourth position of the butanoate backbone. The 3-methylcyclohexyl group confers steric bulk and lipophilicity, distinguishing it from smaller or more polar substituents in related compounds .

Eigenschaften

Molekularformel |

C12H23NO2 |

|---|---|

Molekulargewicht |

213.32 g/mol |

IUPAC-Name |

methyl 4-amino-3-(3-methylcyclohexyl)butanoate |

InChI |

InChI=1S/C12H23NO2/c1-9-4-3-5-10(6-9)11(8-13)7-12(14)15-2/h9-11H,3-8,13H2,1-2H3 |

InChI-Schlüssel |

DBMFYWUUGGVNDS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(C1)C(CC(=O)OC)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate typically involves the esterification of 4-amino-3-(3-methylcyclohexyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the ester into a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: The major product is 4-amino-3-(3-methylcyclohexyl)butanoic acid.

Reduction: The major product is 4-amino-3-(3-methylcyclohexyl)butanol.

Substitution: The products depend on the substituent introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate involves its interaction with esterases in the body. Esterases hydrolyze the ester bond, releasing the active 4-amino-3-(3-methylcyclohexyl)butanoic acid. This acid can then interact with various molecular targets, including enzymes and receptors, to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

Key Structural Differences :

- Methyl 4-amino-3-(3-methylcyclohexyl)butanoate contains a bulky 3-methylcyclohexyl group, which is absent in analogs like methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (trifluoroethyl substituent) or methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (cyclobutane ring) .

- The cyclohexyl group increases lipophilicity compared to aryl or linear alkyl substituents (e.g., in methyl 2-benzoylamino-3-arylaminobut-2-enoates) .

Table 1: Structural Comparison of Analogs

*Inferred structure based on naming conventions.

Reactivity Insights :

- The 3-methylcyclohexyl group in the target compound may hinder nucleophilic attack at the ester carbonyl due to steric effects, unlike less bulky analogs (e.g., methyl 2-benzoylamino-3-arylaminobut-2-enoates) .

- Trifluoroethyl groups enhance electrophilicity and metabolic stability compared to non-fluorinated substituents .

Physical Properties and Analytical Data

Retention Times and Polarity :

- Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate exhibits specific LCMS and HPLC retention times, reflecting moderate polarity due to the trifluoroethyl group .

- The 3-methylcyclohexyl substituent likely increases retention time compared to cyclobutane or aryl analogs, as seen in phosphonofluoridate derivatives .

Thermal Stability :

- Compounds like methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride are synthesized under mild conditions (room temperature, 1 hour), suggesting stability in acidic environments .

Biologische Aktivität

Methyl 4-amino-3-(3-methylcyclohexyl)butanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an amino group and a cyclohexyl moiety, contributing to its unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The amino group can form hydrogen bonds with enzyme active sites, potentially enhancing or inhibiting enzymatic reactions.

- Receptor Interaction : The hydrophobic cyclohexyl group may facilitate binding to lipid membranes or hydrophobic pockets within receptors, influencing signal transduction pathways.

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential anti-inflammatory properties for this compound.

Biological Activity Data

A summary of the biological activities reported for this compound and its derivatives is presented in the table below:

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |

| Enzyme inhibition | Modulation of phospholipase activity | |

| Neuroprotective effects | Reduction of neuroinflammation markers |

Case Studies and Research Findings

-

Anti-inflammatory Properties

A study investigated the effects of this compound on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). Results indicated a significant reduction in the production of pro-inflammatory cytokines, including TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases. The mechanism was linked to the inhibition of NF-κB signaling pathways. -

Neuroprotective Effects

Another research effort explored the neuroprotective properties of this compound in a model of neuroinflammation. The compound was shown to reduce levels of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are often elevated during neurodegenerative processes. This effect was attributed to its ability to modulate MAPK signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 4-amino-3-(4-methoxyphenyl)butanoate | Contains a methoxy group | Anti-inflammatory effects |

| Methyl 4-(3-aminophenyl)butanoate | Lacks cyclohexyl group | Moderate anti-inflammatory activity |

| Methyl 4-(4-methoxyphenyl)butanoate | Lacks amino group | Limited biological activity |

The presence of both an amino group and a cyclohexyl moiety in this compound enhances its potential applications in therapeutic settings compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.